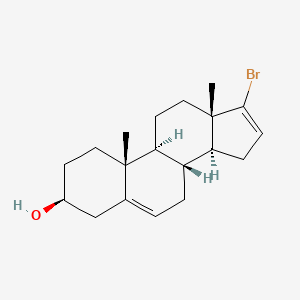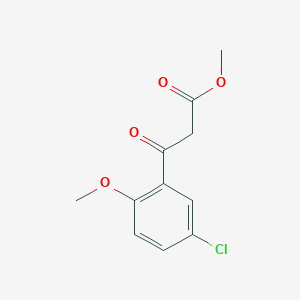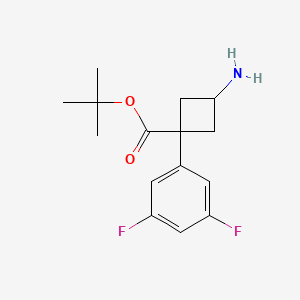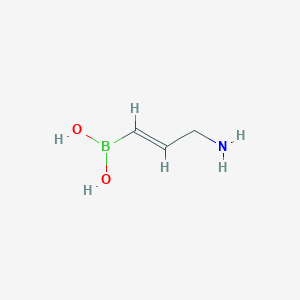
17-Bromoandrosta-5,16-dien-3beta-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Bromoandrosta-5,16-dien-3beta-ol: is a derivative of Dehydro Epiandrosterone, a major secretory steroidal product of the adrenal gland
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Bromoandrosta-5,16-dien-3beta-ol typically involves the bromination of androsta-5,16-dien-3beta-ol. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 17th position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available steroidal precursors. The process includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 17-Bromoandrosta-5,16-dien-3beta-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom at the 17th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized steroids .
Applications De Recherche Scientifique
Chemistry: 17-Bromoandrosta-5,16-dien-3beta-ol is used as a reactant in the synthesis of other steroidal compounds, including Abiraterone Acetate, a steroidal cytochrome P450 17α-hydroxylase-17,20-lyase inhibitor .
Biology: In biological research, this compound is studied for its potential effects on steroid hormone pathways and its role in modulating androgen and estrogen receptors .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, particularly in the treatment of hormone-related disorders such as prostate cancer .
Industry: In the pharmaceutical industry, this compound serves as an intermediate in the production of various steroidal drugs .
Mécanisme D'action
The mechanism of action of 17-Bromoandrosta-5,16-dien-3beta-ol involves its interaction with steroid hormone receptors and enzymes involved in steroid biosynthesis. It acts as a precursor for the synthesis of compounds that inhibit cytochrome P450 17α-hydroxylase-17,20-lyase (CYP17), an enzyme crucial for androgen biosynthesis . By inhibiting this enzyme, the compound can reduce the production of androgens, which is beneficial in treating conditions like prostate cancer .
Comparaison Avec Des Composés Similaires
17-Iodoandrosta-5,16-dien-3beta-ol: Similar in structure but contains an iodine atom instead of bromine.
Dehydro Epiandrosterone: The parent compound from which 17-Bromoandrosta-5,16-dien-3beta-ol is derived.
Abiraterone Acetate: A derivative used in the treatment of prostate cancer.
Uniqueness: this compound is unique due to its specific bromination at the 17th position, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
106874-28-6 |
|---|---|
Formule moléculaire |
C19H27BrO |
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S)-17-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H27BrO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,6,13-16,21H,4-5,7-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 |
Clé InChI |
BXPUHPCDGRMSIO-USOAJAOKSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4Br)C)O |
SMILES canonique |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4Br)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15296418.png)
![2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride](/img/structure/B15296421.png)
![1lambda6-Thieno[3,2-c]pyridine-1,1-dione](/img/structure/B15296427.png)
![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)

![rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B15296446.png)

![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)
![3-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15296461.png)
